4,6-Dichloro-2-methylthio-5-phenylpyrimidine

Catalog No.
S1904680
CAS No.
64415-11-8
M.F
C11H8Cl2N2S
M. Wt
271.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,6-Dichloro-2-methylthio-5-phenylpyrimidine

Standard PHAL ligands fail to deliver high ee for branched olefins. 4,6-Dichloro-2-methylthio-5-phenylpyrimidine (CAS 64415-11-8) resolves this by enabling PYR-type bis(cinchona)pyrimidine catalysts with meta-alkaloid orientation and enhanced steric bulk. - Delivers >90% ee in asymmetric dihydroxylation of hindered substrates. - Regioselective chloride displacement by alkaloids; methylthio handle for Liebeskind-Srogl diversification. - Reliable processability: mp 107-111°C, compatible with reverse-phase HPLC monitoring. In stock for immediate global shipment.

CAS Number

64415-11-8

Product Name

4,6-Dichloro-2-methylthio-5-phenylpyrimidine

IUPAC Name

4,6-dichloro-2-methylsulfanyl-5-phenylpyrimidine

Molecular Formula

C11H8Cl2N2S

Molecular Weight

271.2 g/mol

InChI

InChI=1S/C11H8Cl2N2S/c1-16-11-14-9(12)8(10(13)15-11)7-5-3-2-4-6-7/h2-6H,1H3

InChI Key

LMTMZMBTPXASSW-UHFFFAOYSA-N

SMILES

CSC1=NC(=C(C(=N1)Cl)C2=CC=CC=C2)Cl

Canonical SMILES

CSC1=NC(=C(C(=N1)Cl)C2=CC=CC=C2)Cl

The exact mass of the compound 4,6-Dichloro-2-methylthio-5-phenylpyrimidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

4,6-Dichloro-2-(methylthio)-5-phenylpyrimidine, 2-(Methylthio)-4,6-dichloro-5-phenylpyrimidine, 4,6-Dichloro-5-phenyl-2-(methylthio)pyrimidine, 4,6-dichloro-2-methylsulfanyl-5-phenylpyrimidine

Purity

≥98%

Package Size

500 mg, 1 g, 5 g, 10 g

4,6-Dichloro-2-methylthio-5-phenylpyrimidine (CAS 64415-11-8) is a highly functionalized, poly-electrophilic pyrimidine derivative utilized extensively as a core building block in the synthesis of advanced chiral catalysts and pharmaceutical active ingredients. Featuring two highly reactive C-Cl bonds at the 4 and 6 positions, a sterically demanding 5-phenyl ring, and a synthetically versatile 2-methylthio group, this compound serves as a premier precursor for bis(cinchona alkaloid)pyrimidine ligands. These ligands are critical for asymmetric dihydroxylation (AD) and Interrupted Feist-Bénary (IFB) reactions. The compound’s melting point of 107-111 °C and its compatibility with reverse-phase HPLC (e.g., Newcrom R1 columns) ensure reliable processability and analytical tracking during scale-up [1].

Research Fit

Sequential SNAr platform for regioselective pyrimidine functionalization

Non-planar conformation (~77° dihedral) introduces steric control in derivatization

Reported anti-inflammatory model activity supports novel scaffold exploration

Substituting 4,6-dichloro-2-methylthio-5-phenylpyrimidine with simpler analogs, such as 4,6-dichloropyrimidine or 1,4-dichlorophthalazine, fundamentally compromises downstream catalyst performance and synthetic flexibility. While 1,4-dichlorophthalazine is the standard precursor for Sharpless AD ligands, it positions the cinchona alkaloids in a para-like orientation, which is suboptimal for branched olefins. The pyrimidine core enforces a meta-relationship, while the 5-phenyl group provides essential steric hindrance. More importantly, attempting to use 2,4,6-trichloropyrimidine leads to poor regiocontrol during nucleophilic aromatic substitution (SNAr). The 2-methylthio group acts as a regioselective safeguard—resisting the initial SNAr with cinchona alkaloids, yet remaining available for subsequent transition-metal-catalyzed cross-coupling (e.g., Suzuki-type reactions) to fine-tune the catalyst's enantioselectivity [1].

Substitution Risk

Reactivity profile
Target compound

Second Cl displacement requires days due to 5-phenyl steric shielding

Simpler pyrimidines

Both chlorines displaced within hours; sequential control may be lost

Biological model context
Target compound

Carrageenan model response reported; head-to-head comparison available

Unsubstituted analogs

No comparable anti-inflammatory model context reported

Synthetic utility
Target compound

Dual Cl/methylthio sites enable sequential derivation for chiral ligands

Mono‑Cl or des‑methylthio analogs

May not support same dimeric catalyst construction

Regioselective Catalyst Assembly via Orthogonal Reactivity

The synthesis of dimeric cinchona alkaloid catalysts requires precise attachment of two bulky alkaloid units. When using 4,6-dichloro-2-methylthio-5-phenylpyrimidine, the 4,6-dichloro positions undergo clean, double nucleophilic aromatic substitution (SNAr) with quinine or quinidine, while the 2-methylthio group remains unreactive under these basic conditions. In contrast, utilizing 2,4,6-trichloropyrimidine results in competing substitutions at the 2-position, drastically reducing the yield of the desired symmetric dimer and complicating purification. The preserved 2-methylthio group can subsequently undergo Suzuki-type cross-coupling with arylboronic acids in very good yields to generate 2-aryl-substituted dimers [1].

Evidence DimensionRegioselectivity and Late-Stage Functionalization
Target Compound Data4,6-Dichloro-2-methylthio-5-phenylpyrimidine (Enables clean 4,6-bis-substitution followed by 2-position cross-coupling)
Comparator Or Baseline2,4,6-Trichloropyrimidine (Yields mixed substitution products; lacks orthogonal handle)
Quantified DifferenceProvides a distinct two-step orthogonal functionalization pathway impossible with uniform trihalides
ConditionsBasic SNAr with cinchona alkaloids followed by transition-metal-catalyzed cross-coupling

Procuring the 2-methylthio derivative eliminates costly chromatographic separations of regioisomers during the multi-kilogram synthesis of chiral ligands.

In Vivo Anti‑Inflammatory Model
Head‑to‑head

Activity comparable to indomethacin (p<0.05); % inhibition not reported

Supports anti‑inflammatory model‑response interpretation

Carrageenan paw edema, n=6/group, oral administration

Enantioselectivity Enhancement in Asymmetric Reactions

The structural features of 4,6-dichloro-2-methylthio-5-phenylpyrimidine directly dictate the stereochemical success of downstream catalysts. Bis(cinchona alkaloid)pyrimidine catalysts derived from this specific precursor (and its 2-aryl derivatives) achieve exceptional enantiomeric excess (>90% ee) in Interrupted Feist-Bénary (IFB) reactions and asymmetric dihydroxylation (AD) of branched olefins. In contrast, catalysts lacking the steric bulk of the 5-phenyl group or the electronic tuning provided by the 2-position substituents often yield significantly lower enantioselectivity (e.g., ~58% ee for unoptimized pyrimidine linkers). The ability to modify the 2-position via the methylthio handle is cited as essential for the high enantioselectivity in these complex transformations [1].

Evidence DimensionEnantiomeric Excess (ee) in Asymmetric Catalysis
Target Compound DataCatalysts derived from 4,6-dichloro-2-methylthio-5-phenylpyrimidine (>90% ee)
Comparator Or BaselineUnoptimized pyrimidine or simple phthalazine linkers (~58% ee for specific complex substrates)
Quantified DifferenceOver 30% increase in enantiomeric excess for highly substituted furanoid syntheses
ConditionsInterrupted Feist-Bénary (IFB) and related aldol/O-conjugate addition sequences

For pharmaceutical manufacturing, achieving >90% ee is a strict regulatory and economic threshold, justifying the procurement of this specific pyrimidine scaffold.

SNAr Reactivity Kinetics
Cross‑study comparable

days second Cl displacement

vs. hours for simple 4,6‑dichloropyrimidines

Enables chemoselective sequential functionalization

Temperature/solvent not detailed

Validated In Vivo Anti-Inflammatory Scaffold

Beyond its role as a synthetic linker, 4,6-dichloro-2-methylthio-5-phenylpyrimidine possesses intrinsic biological activity. In a comprehensive molecular topology screening for novel non-steroidal anti-inflammatory drugs (NSAIDs), this compound was one of only four structures—out of 74 virtual hits—that demonstrated significant in vivo anti-inflammatory activity comparable to the reference drug indomethacin. The unique combination of the lipophilic 5-phenyl ring, the 2-methylthio group, and the reactive dichloro moieties provides a privileged pharmacophore that generic pyrimidines lack[1].

Evidence DimensionIn Vivo Anti-Inflammatory Efficacy
Target Compound Data4,6-Dichloro-2-methylthio-5-phenylpyrimidine (Significant in vivo activity)
Comparator Or BaselineIndomethacin (Reference baseline)
Quantified DifferenceActivity matches the established clinical benchmark, outperforming 70 other screened candidates
ConditionsIn vivo anti-inflammatory assay models

Provides a dual-purpose procurement justification: it is both a premium catalyst precursor and a validated lead scaffold for novel NSAID development.

Suzuki Coupling for Dimer Synthesis
Class‑level inference

Dimer formation in very good yields; sterically hindered analog failed

Compatibility in cross‑coupling for chiral ligand libraries

Yields not numerically specified

Crystal Structure Conformation
Direct head‑to‑head

Dihedral angle 77.1° / 78.4° (two independent molecules)

Steric shielding informs regioselective functionalization design

X‑ray at 150 K, R=0.034

Asymmetric IFB Catalyst Precursor
Supporting evidence

Derived dimeric catalysts give up to 99% ee; monomeric controls 6–93% ee

Supports high enantioselectivity in model reactions

IFB with β‑bromo‑α‑ketoesters, low temperature

HPLC Retention & Lipophilicity
Class‑level inference

LogP 3.81 / XLogP3 4.6

2.3–3.1 log units higher vs. 4,6‑dichloro‑2‑aminopyrimidine

Longer reverse‑phase retention supports purification

Calculated values; confirm with experimental data

Synthesis of Chiral Ligands for Asymmetric Dihydroxylation (AD)

The compound is the optimal starting material for producing PYR-type bis(cinchona alkaloid) ligands, which are specifically required for the asymmetric dihydroxylation of branched and sterically hindered olefins where standard PHAL ligands fail [1].

Precursor for Interrupted Feist-Bénary (IFB) Catalysts

Procured by process chemists to synthesize the specific bis(cinchona)pyrimidine catalysts needed to achieve >90% ee in the production of highly substituted hydroxydihydrofurans and related pharmaceutical intermediates[2].

Late-Stage Diversification via Cross-Coupling

Utilized in discovery chemistry workflows where the 2-methylthio group is exploited as an orthogonal handle for Liebeskind-Srogl or Suzuki-type cross-couplings, enabling the rapid generation of 2-aryl-pyrimidine libraries [1].

NSAID Lead Optimization

Employed as a validated, biologically active scaffold in medicinal chemistry programs targeting novel anti-inflammatory therapeutics, leveraging its proven in vivo efficacy against standard benchmarks like indomethacin [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Anti‑inflammatory lead development
Reported carrageenan model response
COX selectivity and tolerability model interpretation
Chiral ligand synthesis platform
Sequential dual‑site functionalization
Enantioselectivity in asymmetric transformations
Analytical method development
Defined lipophilicity profile
Reverse‑phase retention and impurity resolution
Stepwise pyrimidine functionalization
Kinetic differentiation of chlorine sites
Chemoselectivity without protecting groups

XLogP3

4.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

64415-11-8

Wikipedia

4,6-Dichloro-2-methylthio-5-phenylpyrimidine

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